molecular formula C7H6BrF2NO2S B13304140 5-Bromo-2-difluoromethanesulfonylaniline

5-Bromo-2-difluoromethanesulfonylaniline

Cat. No.: B13304140
M. Wt: 286.10 g/mol
InChI Key: QPKWUGFYEUVILJ-UHFFFAOYSA-N
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Description

5-Bromo-2-difluoromethanesulfonylaniline is a chemical compound with the molecular formula C₇H₆BrF₂NO₂S and a molecular weight of 286.09 g/mol . It is primarily used in research and development within the fields of chemistry and pharmaceuticals. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of dibrominated amino silica gel as a brominating reagent, with iron trifluoromethanesulfonate acting as a catalyst and halogenated hydrocarbons as solvents . This method is noted for its high selectivity and efficiency, making it suitable for industrial-scale production.

Industrial Production Methods

Industrial production of 5-Bromo-2-difluoromethanesulfonylaniline often employs environmentally friendly processes that minimize waste and reduce environmental impact. The use of recyclable reagents and catalysts, such as dibrominated amino silica gel and iron trifluoromethanesulfonate, ensures high yields and product purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-difluoromethanesulfonylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and difluoromethanesulfonyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts for cross-coupling reactions, such as Suzuki–Miyaura coupling . Conditions for these reactions are typically mild, with temperatures ranging from room temperature to moderate heating.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted aniline derivatives, which are valuable intermediates in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of 5-Bromo-2-difluoromethanesulfonylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-difluoromethanesulfonylaniline is unique due to its combination of bromine and difluoromethanesulfonyl groups, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and high selectivity .

Biological Activity

5-Bromo-2-difluoromethanesulfonylaniline is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, two fluorine atoms, and a sulfonyl group attached to an aniline backbone. This molecular configuration suggests potential biological activities that merit exploration, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C7_7H6_6BrF2_2O2_2S
  • Molecular Weight : Approximately 237.03 g/mol
  • Structure : The presence of halogenated and sulfonyl functional groups enhances its chemical reactivity.

Antimicrobial Properties

Compounds with similar structural features often exhibit significant antimicrobial activities. Preliminary studies indicate that this compound may possess antibacterial and antifungal properties. For instance, compounds with bromine and fluorine substituents have been shown to disrupt microbial cell membranes, leading to cell lysis.

Cytotoxicity and Cancer Research

Research has indicated that halogenated anilines can impact cancer cell lines. A study involving various aniline derivatives demonstrated that compounds with similar structures exhibited cytotoxic effects against breast cancer cells. The mechanism is believed to involve the induction of apoptosis through mitochondrial pathways.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Similar compounds have been investigated for their ability to inhibit specific enzymes involved in cancer progression and inflammation. For example, some fluorinated anilines have been identified as inhibitors of indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy.

Structure-Activity Relationship (SAR)

The unique combination of bromine and fluorine atoms in this compound likely influences its biological activity. The following table summarizes similar compounds and their reported activities:

Compound NameMolecular FormulaActivity
5-Bromo-2-fluoroanilineC6_6H6_6BrFAntimicrobial, used in dye synthesis
4-BromoanilineC6_6H6_6BrLess reactive; potential use in pharmaceuticals
3-DifluoromethylphenolC7_7H6_6F2_2OAnticancer properties
5-Bromo-2-thiophenesulfonamideC7_7H6_6BrN\SBuilding block in medicinal chemistry

The presence of the sulfonyl group is hypothesized to enhance solubility and bioavailability, which are critical factors for drug development.

Case Studies

  • Anticancer Activity : A study published in Bioorganic & Medicinal Chemistry explored the cytotoxic effects of fluorinated anilines on various cancer cell lines. The results showed that derivatives with halogen substitutions had enhanced potency against MCF-7 breast cancer cells, suggesting that this compound could be a candidate for further investigation.
  • Antimicrobial Efficacy : In another study focusing on antimicrobial agents, researchers found that structurally similar compounds exhibited significant activity against Gram-positive bacteria. This suggests that the compound could be effective against certain pathogenic strains.

Properties

Molecular Formula

C7H6BrF2NO2S

Molecular Weight

286.10 g/mol

IUPAC Name

5-bromo-2-(difluoromethylsulfonyl)aniline

InChI

InChI=1S/C7H6BrF2NO2S/c8-4-1-2-6(5(11)3-4)14(12,13)7(9)10/h1-3,7H,11H2

InChI Key

QPKWUGFYEUVILJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N)S(=O)(=O)C(F)F

Origin of Product

United States

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